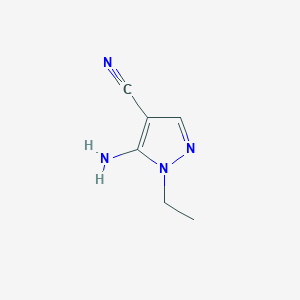
5-アミノ-1-エチル-1H-ピラゾール-4-カルボニトリル
概要
説明
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile: is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group, an ethyl group, and a nitrile group
科学的研究の応用
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
作用機序
Target of Action
It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets .
Mode of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with multiple targets in the body .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .
Pharmacokinetics
It’s known that the compound is a white crystalline solid with a low solubility in water, which can dissolve more easily in acidic solutions . This suggests that its bioavailability may be influenced by the pH of the environment.
Result of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile. For instance, its solubility can be influenced by the pH of the environment . Additionally, it should be stored and handled away from oxidizing agents and kept away from sources of heat and ignition .
生化学分析
Biochemical Properties
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with human cannabinoid receptors (hCB1 and hCB2), and inhibitors of p38 kinase . These interactions are crucial as they can modulate signaling pathways and cellular responses, making this compound a valuable tool in biochemical research.
Cellular Effects
The effects of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it can modulate metabolic pathways, impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in cellular functions. For example, its interaction with p38 kinase can inhibit the enzyme’s activity, thereby modulating inflammatory responses . These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound can modulate cellular functions without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions . Understanding the dosage thresholds is crucial for its safe application in therapeutic settings.
Metabolic Pathways
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with p38 kinase can influence the metabolic pathways involved in inflammatory responses . These interactions are vital for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide in water and sodium dodecyl benzene sulphonate at room temperature . Another method involves the use of 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride as a catalyst for anomeric-based oxidative aromatization .
Industrial Production Methods:
In industrial settings, the production of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile typically involves multi-component reactions that are environmentally benign. These reactions often utilize green solvents and heterogeneous catalysts to ensure high yields and minimal environmental impact .
化学反応の分析
Types of Reactions:
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like molecular iodine or cerium(IV) ammonium nitrate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic agents, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Molecular iodine, cerium(IV) ammonium nitrate.
Reduction: Sodium borohydride.
Substitution: Nucleophilic agents like sodium ascorbate, piperidine, and ionic liquids.
Major Products:
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
類似化合物との比較
- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-butyl-3-methyl-1H-pyrazole-4-carbonitrile
Comparison:
Compared to these similar compounds, 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the ethyl group can influence the compound’s solubility and reactivity, making it more suitable for certain applications .
特性
IUPAC Name |
5-amino-1-ethylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-2-10-6(8)5(3-7)4-9-10/h4H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCCGIWVLMDSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444923 | |
| Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4788-15-2 | |
| Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)






![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)


